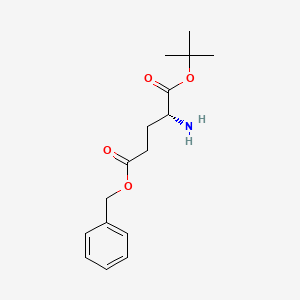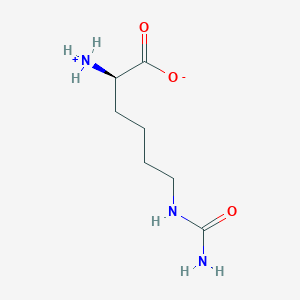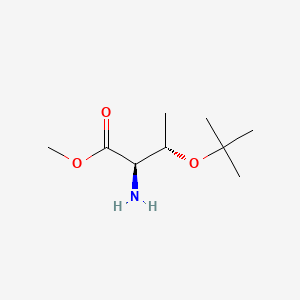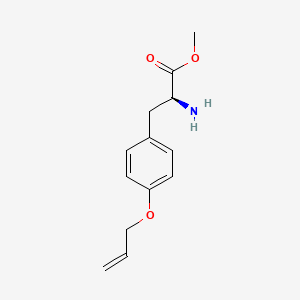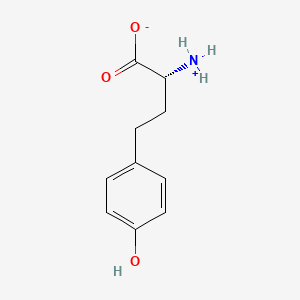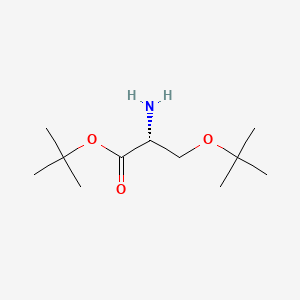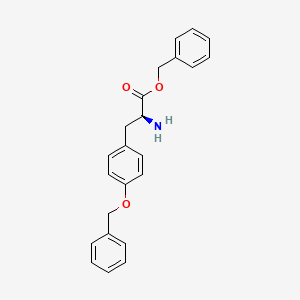
D-Leucine benzyl ester
Descripción general
Descripción
D-Leucine benzyl ester is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Leucine benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Leucine benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chiral Polymer Synthesis and Characterization
D-Leucine benzyl ester, as a derivative of L-leucine, is instrumental in the synthesis of asymmetric polymers. For instance, N-substituted maleimides bearing L-leucine benzyl ester were synthesized and polymerized to obtain optically active polymers. The polymers' specific rotations and chiroptical properties were influenced by various factors such as N-substituents, initiators, and temperature. These polymers demonstrated significant chiral recognition abilities, making them suitable for use as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC), a critical process in separating and analyzing mixtures in scientific research (Oishi et al., 2007).
Intermolecular Interaction Studies
Research on D-Leucine benzyl ester involves studying intermolecular interactions in polymeric systems. For example, enantiopure polymers of D-Leucine benzyl ester were synthesized and their interactions were studied using techniques like infrared spectroscopy and dynamic light scattering. These studies provide insights into the stabilization of micelles through D:L side chain interactions, a crucial aspect in understanding the self-assembly and structural behavior of polymers (Skey et al., 2010).
Enzyme Assays and Biochemical Characterizations
D-Leucine benzyl ester is used in enzyme assays and biochemical characterizations. For instance, it's involved in the preparation of glucuronoyl esterase (GE) screening assays using commercially available substrates. These assays are pivotal in understanding enzyme activities and designing enzyme-based applications, highlighting the compound's role in enzymology and pharmaceutical research (Sunner et al., 2015).
Thermal Phase Transition Studies
Compounds derived from N,N'-carbonyl-bis-(l-amino acids) and their benzyl esters, including derivatives of D-Leucine benzyl ester, are studied for their thermal behavior. These compounds exhibit complex thermal phase transitions, which are significant in understanding the thermal stability and phase behavior of pharmaceuticals and polymers (Tomašić et al., 2006).
Synthesis and Characterization of Block Copolymers
The synthesis and characterization of block copolymers involving D-Leucine benzyl ester are also significant areas of research. These block copolymers, with their unique chiral and amphiphilic properties, are essential in the development of advanced materials with specific functionalities for drug delivery systems, nanotechnology, and materials science (Hansell et al., 2010).
Propiedades
IUPAC Name |
benzyl (2R)-2-amino-4-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9,14H2,1-2H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRRYUQWSOODEO-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OCC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Leucine benzyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



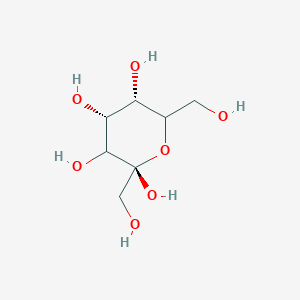

![4-methyl-7-[(2S,4R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one](/img/structure/B7839087.png)
![(2S,4S,5S)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B7839092.png)

